AVP-786, also known as avp-786, is a deuterated form of dextromethorphan. Deuteration is a process where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution can alter the pharmacokinetic properties of a drug, often leading to improved safety and tolerability [, ]. AVP-786 is currently being investigated for its potential as a treatment for agitation in Alzheimer's disease [, , , , , ]. It is also being explored for its potential in treating negative symptoms of schizophrenia [] and treatment-resistant depression [, ].
Deudextromethorphan is a deuterated form of dextromethorphan, a well-known cough suppressant. The substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen, enhances the pharmacokinetic properties of the compound. This modification aims to improve the drug's efficacy and safety profile, particularly in treating neurological conditions such as schizophrenia and agitation.
Deudextromethorphan is derived from dextromethorphan, which is synthesized from morphine or can be obtained from the synthesis of other chemical precursors. The introduction of deuterium into the molecular structure is achieved through various synthetic methods that involve chemical reactions designed to replace specific hydrogen atoms with deuterium.
Deudextromethorphan falls under the category of small molecule drugs and is classified as an NMDA receptor antagonist. It also acts as a P-glycoprotein inhibitor and sodium channel blocker, which contribute to its therapeutic effects in neurological disorders.
The synthesis of deudextromethorphan typically involves several key steps:
The synthesis can be complex and may require careful control of reaction conditions such as temperature, pressure, and pH to optimize yields and minimize by-products. Advanced techniques like nuclear magnetic resonance spectroscopy are often employed to confirm the successful incorporation of deuterium into the molecular structure.
Deudextromethorphan has a molecular formula of with an InChIKey of AKYHKWQPZHDOBW-VJAUXQICSA-N. The structural modifications due to deuteration can influence its interaction with biological targets.
The presence of deuterium alters the vibrational frequencies of bonds within the molecule, which can affect its pharmacodynamics and pharmacokinetics.
Deudextromethorphan undergoes several significant chemical reactions:
The reactivity of deudextromethorphan can be influenced by its molecular structure, particularly the presence of electron-donating or withdrawing groups that can stabilize or destabilize certain reaction intermediates.
Deudextromethorphan primarily functions as an NMDA receptor antagonist, which means it inhibits the action of glutamate at these receptors. This action is crucial for modulating excitatory neurotransmission in the brain.
Relevant data indicate that these properties may enhance its suitability for therapeutic applications compared to non-deuterated counterparts .
Deudextromethorphan is being investigated primarily for its potential therapeutic applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: